

A Comparative Guide to the Analytical Characterization of 3-Iodopyridin-4-ol

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Compound of Interest

Compound Name: **3-Iodopyridin-4-ol**

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For Researchers, Scientists, and Drug Development Professionals

The robust analytical characterization of pharmaceutical intermediates is a cornerstone of drug discovery and development. This guide provides a comparative overview of key analytical methods for the comprehensive characterization of **3-Iodopyridin-4-ol**, a heterocyclic building block of interest in medicinal chemistry. The presented methodologies and data will aid in establishing identity, purity, and stability, ensuring the quality and reliability of this compound in research and development endeavors.

General Experimental Workflow

A systematic approach is crucial for the thorough characterization of a chemical entity. The following workflow outlines a typical sequence of analytical techniques employed to elucidate the structure and purity of a synthesized compound like **3-Iodopyridin-4-ol**.



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Caption: A typical experimental workflow for the synthesis and characterization of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For **3-Iodopyridin-4-ol**, ¹H and ¹³C NMR are essential to confirm the arrangement of protons and carbon atoms, respectively.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: A sample of 5-10 mg of **3-Iodopyridin-4-ol** is dissolved in 0.7 mL of a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆), chosen for its ability to dissolve polar compounds and its distinct solvent peak that does not interfere with the analyte signals.
- Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.
- ¹H NMR Acquisition: A standard proton experiment is run with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. The spectral width is set to encompass the expected chemical shift range for aromatic protons.
- ¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024) is typically required.

Data Presentation: Predicted NMR Data for **3-Iodopyridin-4-ol**

Analysis	Predicted Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H NMR	~8.0	Doublet	H-2
	~7.5	Doublet	H-6
	~7.0	Doublet of Doublets	H-5
^{13}C NMR	~160	Singlet	C-4
	~150	Singlet	C-2
	~140	Singlet	C-6
	~125	Singlet	C-5
	~90	Singlet	C-3

Comparison with an Isomer: 4-Iodopyridin-3-ol

The distinct substitution pattern of positional isomers results in unique NMR spectra, allowing for unambiguous identification. For instance, 4-Iodopyridin-3-ol would exhibit a different set of chemical shifts and coupling patterns in its ^1H NMR spectrum compared to **3-Iodopyridin-4-ol**. ChemicalBook provides access to ^1H NMR spectra for related compounds like 4-Iodo-pyridin-3-ol and 3-Amino-4-iodopyridine, which can serve as valuable reference points.[\[1\]](#)[\[2\]](#)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

- Sample Introduction: A dilute solution of **3-Iodopyridin-4-ol** is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
- Ionization: Electrospray ionization (ESI) is a suitable technique for this polar molecule, typically in positive ion mode to generate the protonated molecule $[\text{M}+\text{H}]^+$.

- Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.
- Fragmentation (MS/MS): To gain further structural information, collision-induced dissociation (CID) can be performed on the parent ion to generate a characteristic fragmentation pattern.

Data Presentation: Expected Mass Spectrometry Data for 3-Iodopyridin-4-ol

Parameter	Expected Value
Molecular Formula	C_5H_4INO
Molecular Weight	221.00 g/mol [3]
$[M+H]^+$ (m/z)	221.9407
Major Fragment Ion (m/z)	95.04 (Loss of Iodine)

Note: The fragmentation of iodo-substituted pyridines often involves the cleavage of the carbon-iodine bond.[\[4\]](#)

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of chemical compounds and for quantitative analysis. For polar compounds like **3-Iodopyridin-4-ol**, specialized HPLC methods are often required for optimal separation.

Experimental Protocol: HPLC Analysis

- Instrumentation: A standard HPLC system equipped with a UV detector is used.
- Column: A mixed-mode or a polar-embedded reversed-phase column is suitable for retaining and separating polar pyridine derivatives.[\[5\]](#)[\[6\]](#)
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is often employed.

- **Detection:** The UV detector is set to a wavelength where the analyte exhibits strong absorbance, typically around 254 nm for pyridine-containing compounds.
- **Quantification:** The purity of the sample is determined by the relative peak area of the main component compared to any impurities.

Data Presentation: Representative HPLC Data

Compound	Retention Time (min)	Purity (%)
3-Iodopyridin-4-ol	5.8	>98
Hypothetical Impurity 1	3.2	<0.5
Hypothetical Impurity 2	7.1	<0.5

Note: Retention times are highly dependent on the specific HPLC conditions used.

Comparison with Alternatives

Different HPLC columns and mobile phases will result in varying retention times and separation efficiencies. For instance, a standard C18 column might show poor retention for the highly polar **3-Iodopyridin-4-ol**, necessitating the use of the aforementioned specialized columns. The development of a robust HPLC method is crucial for accurate purity assessment.[5][6]

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical and molecular formula.

Experimental Protocol: Elemental Analysis

- **Sample Preparation:** A precisely weighed amount of the dried sample (typically 1-3 mg) is placed in a tin or silver capsule.
- **Combustion:** The sample is combusted at a high temperature (around 1000 °C) in a stream of oxygen. This process converts the elements into simple gases (CO₂, H₂O, N₂).

- Separation and Detection: The combustion gases are separated by a chromatographic column and detected by a thermal conductivity detector. The amount of each gas is proportional to the amount of the corresponding element in the original sample.
- Iodine Analysis: The determination of iodine content may require a separate analytical method, such as ion chromatography after combustion and absorption.

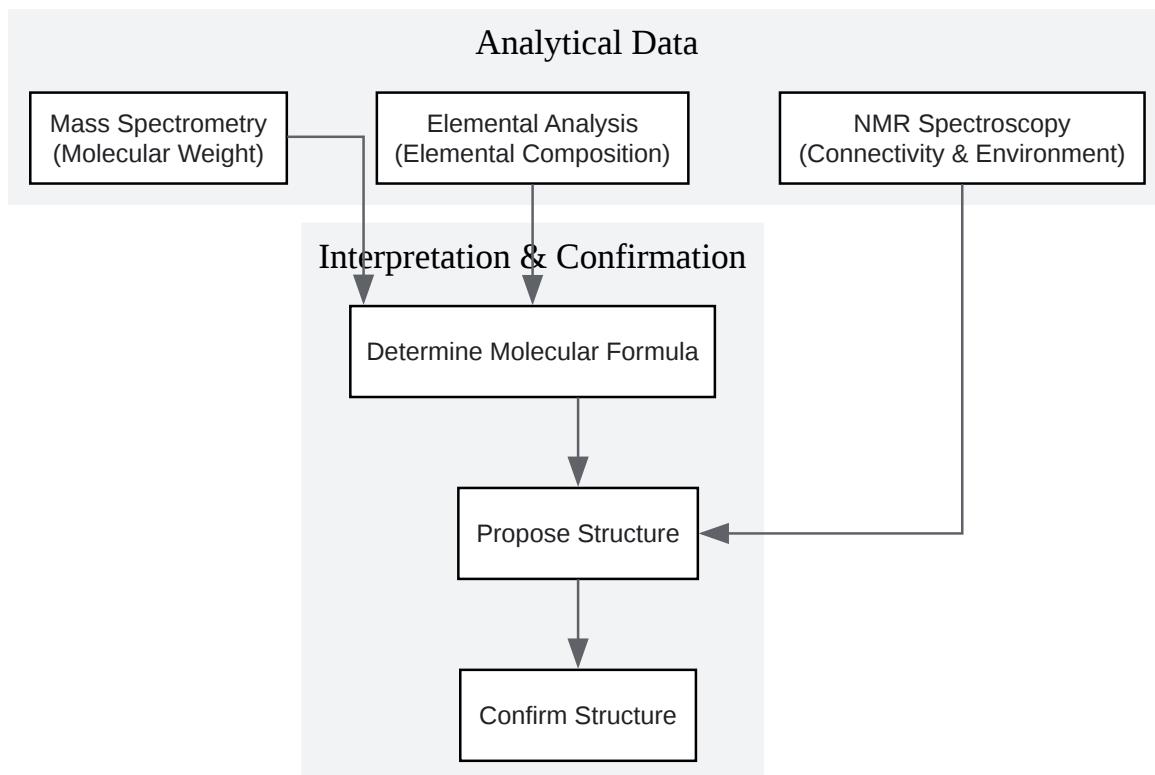
Data Presentation: Elemental Analysis for C₅H₄INO

Element	Theoretical (%)	Experimental (%)
Carbon (C)	27.17	27.05 ± 0.3
Hydrogen (H)	1.82	1.85 ± 0.3
Nitrogen (N)	6.34	6.28 ± 0.3
Iodine (I)	57.42	Not Determined

Note: The theoretical percentages can be calculated from the molecular formula of the compound.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Structural Elucidation Logic

The combination of data from these analytical techniques provides a comprehensive picture of the molecule's identity and purity. The logical flow for confirming the structure of **3-Iodopyridin-4-ol** is depicted below.



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Caption: Logical flow for the structural elucidation of an organic compound using multiple analytical techniques.

By employing a multi-technique approach as outlined in this guide, researchers can confidently characterize **3-Iodopyridin-4-ol**, ensuring the integrity of their chemical matter for subsequent applications in the drug development pipeline.

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